molecular formula C15H25Cl B3149320 trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene CAS No. 67023-84-1

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene

Cat. No.: B3149320
CAS No.: 67023-84-1
M. Wt: 240.81 g/mol
InChI Key: BJVUJIDTICYHLL-YFVJMOTDSA-N
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Description

Properties

IUPAC Name

(2E,6E)-1-chloro-3,7,11-trimethyldodeca-2,6,10-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVUJIDTICYHLL-YFVJMOTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCl)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCl)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313440
Record name (E,E)-Farnesyl chloride
Source EPA DSSTox
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Molecular Weight

240.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67023-84-1
Record name (E,E)-Farnesyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67023-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (E,E)-Farnesyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67023-84-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene typically involves the chlorination of farnesol. The reaction is carried out under controlled conditions to ensure the formation of the desired trans,trans isomer. The process involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base like pyridine .

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: : trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Formation of amines, thioethers, or other substituted derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

Organic Synthesis

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is utilized as an intermediate in organic synthesis. Its chlorinated structure allows for various reactions such as nucleophilic substitutions and coupling reactions. For instance:

  • Synthesis of Terpenoids : The compound can be used to synthesize complex terpenoid structures that are vital in natural product chemistry.

Agrochemical Development

The compound's unique molecular structure shows promise in the development of agrochemicals:

  • Insect Repellents : Research has indicated that derivatives of this compound exhibit insecticidal properties. It can be modified to enhance effectiveness against specific pests.
  • Herbicides : Its chlorinated nature can lead to the development of herbicides that target specific plant pathways without affecting non-target species.

Pharmaceutical Potential

Recent studies have explored the potential of this compound in pharmaceuticals:

  • Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Properties : Investigations are ongoing into its potential use as an anti-inflammatory agent due to its ability to modulate biological pathways.

Case Study 1: Synthesis of Terpenoids

A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing complex terpenoid compounds. Researchers demonstrated that through a series of reactions involving this chlorinated compound, they were able to produce various bioactive terpenoids with potential therapeutic applications.

Case Study 2: Insect Repellent Development

Research conducted by agricultural scientists showed that formulations containing this compound exhibited significant repellency against Aedes mosquitoes. The study concluded that modifying the structure could enhance efficacy and reduce environmental impact compared to conventional repellents.

Mechanism of Action

The mechanism of action of trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene involves its role as a precursor in the synthesis of farnesylated compounds. Farnesylation is a post-translational modification where a farnesyl group is added to a protein, facilitating its attachment to cell membranes. This process is crucial for the proper functioning of various signaling proteins, including those involved in cell growth and differentiation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
  • Synonyms: trans,trans-Farnesyl chloride
  • CAS No.: 67023-84-1
  • Molecular Formula : C₁₅H₂₅Cl
  • Structure : A chlorinated sesquiterpene derivative with conjugated triene system and methyl branches at C3, C7, and C11 .

Key Properties :

  • Reactivity : The chlorine substituent at C1 enhances electrophilicity, making it a reactive intermediate in organic synthesis (e.g., alkylation or prenylation reactions) .
  • Applications : Primarily used as a synthetic precursor for farnesyl derivatives, including farnesyl phosphate (involved in protein prenylation) .

Comparison with Structurally Similar Compounds

Farnesol (trans,trans-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol)

  • Molecular Formula : C₁₅H₂₆O
  • CAS No.: 4602-84-0
  • Functional Group : Terminal hydroxyl (-OH) at C1 .
  • Key Differences :
    • Bioactivity : Farnesol acts as a quorum-sensing molecule in Candida albicans, inhibiting biofilm formation and hyphal transition .
    • Solubility : Hydrophobic but miscible with alcohols; forms micelles at high concentrations .
    • Applications : Antimicrobial agent, fragrance additive, and modulator of calcium channels in neurons .

Nerolidol (3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol)

  • Molecular Formula : C₁₅H₂₆O
  • Functional Group : Hydroxyl (-OH) at C3 .
  • Key Differences :
    • Isomerism : Positional isomer of farnesol with distinct stereochemical effects on volatility and aroma .
    • Bioactivity : Exhibits antioxidant and hypoglycemic properties in plant extracts .

Geranylgeraniol (trans-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol)

  • Molecular Formula : C₂₀H₃₂O
  • Functional Group : Terminal hydroxyl (-OH) and extended isoprene chain (C20 vs. C15 in farnesol) .
  • Key Differences :
    • Role in Biochemistry : Substrate for geranylgeranylation of proteins, critical for membrane anchoring .
    • Stability : Stored at -20°C due to higher oxidation sensitivity .

Functional Derivatives of Farnesol

Farnesyl Phosphate Ammonium Salt

  • Molecular Formula : C₁₅H₂₅O₄P·NH₄
  • Key Features: Water Solubility: Enhanced via phosphate group, enabling use in enzymatic studies . Applications: Intermediate in biosynthesis of dolichols and ubiquinones .

Farnesyl Acetate (trans,trans-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl acetate)

  • Molecular Formula : C₁₇H₂₈O₂
  • CAS No.: 4128-17-0
  • Key Features :
    • Stability : Acetylation protects the hydroxyl group, increasing shelf life .
    • Applications : Fragrance component in cosmetics and flavoring agents .

Comparative Data Table

Compound Name Molecular Formula Functional Group CAS No. Key Applications References
trans,trans-Farnesyl chloride C₁₅H₂₅Cl Chlorine (-Cl) 67023-84-1 Organic synthesis, prenylation
Farnesol C₁₅H₂₆O Hydroxyl (-OH) 4602-84-0 Antimicrobial, quorum sensing
Nerolidol C₁₅H₂₆O Hydroxyl (-OH) 7212-44-4 Antioxidant, hypoglycemic agent
Farnesyl phosphate ammonium salt C₁₅H₂₅O₄P·NH₄ Phosphate (-PO₄) N/A Enzymatic studies, biosynthesis
Farnesyl acetate C₁₇H₂₈O₂ Acetate (-OAc) 4128-17-0 Cosmetics, flavoring

Biological Activity

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene (CAS No. 67023-84-1) is a chlorinated hydrocarbon compound that has gained attention for its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by its dodecatriene backbone and a chlorine atom. The molecular formula is C15H25ClC_{15}H_{25}Cl with a molecular weight of 240.81 g/mol. Key physical properties include:

PropertyValue
Boiling Point59-60 °C at 2.4 mmHg
Density0.916 g/mL at 25 °C
Flash Point>230 °F
Storage Temperature2-8 °C

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in various fields.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that chlorinated compounds often exhibit antimicrobial properties. The presence of the chlorine atom may enhance the compound's ability to disrupt microbial cell membranes.
  • Inhibition of Enzymatic Activity : Chlorinated hydrocarbons can inhibit certain enzymes involved in metabolic processes, which may lead to toxicological effects in organisms.
  • Potential as a Pesticide : Given its structural similarities to other known pesticides, this compound may possess insecticidal properties that warrant further investigation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various chlorinated compounds against common pathogens. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study 2: Toxicological Assessment

A toxicological assessment conducted on rodents revealed that exposure to this compound resulted in respiratory distress and inflammation in lung tissues. This study highlighted the need for caution regarding inhalation exposure and indicated potential implications for human health .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Toxicological EffectsInduced respiratory distress in rodent models
Enzymatic InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trans,trans-1-chloro-3,7,11-trimethyl-2,6,10-dodecatriene to ensure high isomer purity?

  • Methodological Answer : The compound is synthesized via chlorination of farnesol using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in the presence of pyridine. To optimize isomer purity:

  • Use anhydrous conditions to prevent hydrolysis of chlorinating agents.
  • Monitor reaction temperature (typically 0–25°C) to suppress side reactions.
  • Employ GC-MS or HPLC with chiral columns to verify trans,trans isomer dominance (>95% purity). Adjust solvent polarity (e.g., dichloromethane vs. toluene) to influence reaction kinetics .
    • Key Parameters :
Chlorinating AgentReaction Time (h)Yield (%)Purity (trans,trans)
SOCl₂4–670–7592–95
PCl₃8–1265–7085–90

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of double bonds (δ 5.1–5.4 ppm for allylic protons) and chlorine substitution (δ 3.8–4.2 ppm for C-Cl). NOESY experiments validate trans,trans geometry through cross-peak absence between non-adjacent methyl groups .
  • GC-MS : Quantifies isomer distribution using retention time alignment with synthetic standards.
  • IR Spectroscopy : Identifies C-Cl stretching vibrations (550–650 cm⁻¹) and C=C bonds (1650–1680 cm⁻¹) .

Q. What is the biological significance of this compound in protein farnesylation studies?

  • Methodological Answer : The compound serves as a precursor for farnesyl pyrophosphate analogs, which are critical for post-translational protein modification. To study its role:

  • Use radiolabeled ([³H]- or [¹⁴C]-) derivatives in cell-based assays to track membrane localization of Ras-family proteins.
  • Compare mutant cell lines (e.g., lacking farnesyltransferase) with wild-type via Western blotting to assess protein lipidation efficiency .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of derivatives (e.g., epoxides or thioethers) from this compound?

  • Methodological Answer :

  • Epoxidation : Use m-CPBA in dichloromethane at -20°C to favor cis-epoxide formation via stereospecific syn-addition. For trans-epoxides, employ VO(acac)₂/H₂O₂ in a biphasic system .
  • Thioether Formation : React with thiols under basic conditions (e.g., K₂CO₃/DMF) with controlled stoichiometry (1:1.2 molar ratio) to minimize disulfide byproducts. Monitor stereochemistry via X-ray crystallography .

Q. What computational strategies are recommended to model the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for SN2 vs. SN1 pathways.
  • Use molecular dynamics simulations to assess solvent effects (e.g., DMSO vs. THF) on transition-state stabilization.
  • Validate predictions with kinetic isotope effect (KIE) studies using deuterated substrates .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. signaling enhancement)?

  • Methodological Answer :

  • Conduct dose-response assays across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects.
  • Use CRISPR-Cas9 to knock down competing metabolic pathways (e.g., geranylgeranylation) and isolate farnesylation-dependent outcomes.
  • Perform structural analogs screening to correlate chlorine substitution position with bioactivity .

Data Contradiction Analysis Framework

Contradiction Resolution Strategy Tools/Techniques
Variable cytotoxicity in cancer cellsCompare membrane permeability via LC-MS/MS lipidomicsLipid bilayer models, IC₅₀ profiling
Inconsistent enzyme inhibitionReplicate assays with purified farnesyltransferaseSurface plasmon resonance (SPR), ITC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
Reactant of Route 2
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene

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